Chlormadinone Acetate-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

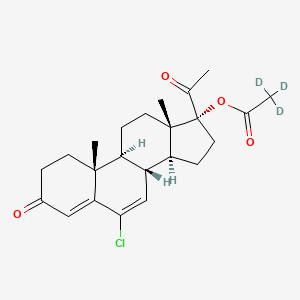

Molekularformel |

C23H29ClO4 |

|---|---|

Molekulargewicht |

407.9 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3 |

InChI-Schlüssel |

QMBJSIBWORFWQT-BQOGYXQMSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chlormadinone Acetate-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone (B195047) Acetate-d3 (CMA-d3) is the deuterated analog of Chlormadinone Acetate (B1210297) (CMA), a synthetic progestin.[1] This isotopically labeled version of CMA serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is critical for the accurate measurement of Chlormadinone Acetate in complex biological matrices, aiding in pharmacokinetic studies, drug metabolism research, and clinical monitoring. This guide provides an in-depth overview of the technical aspects of Chlormadinone Acetate-d3, including its chemical properties, analytical applications, and the biological pathways of its non-deuterated counterpart.

Chemical and Physical Properties

This compound is a white to off-white solid. The introduction of three deuterium (B1214612) atoms into the acetate group results in a predictable mass shift, which is fundamental to its application as an internal standard.

| Property | Chlormadinone Acetate | This compound |

| Molecular Formula | C₂₃H₂₉ClO₄ | C₂₃H₂₆D₃ClO₄ |

| Molecular Weight | 404.93 g/mol | 407.95 g/mol [2] |

| Appearance | White Solid | White to Off-White Solid[1] |

| Purity | --- | ≥98% chemical purity, ≥98 atom % D[3] |

| Solubility | --- | Slightly soluble in Chloroform and Methanol[2] |

Synthesis of Deuterated Steroids

The synthesis of deuterated steroids like this compound is a specialized process that involves introducing deuterium atoms at specific molecular positions. While the exact proprietary synthesis method for commercially available CMA-d3 is not publicly detailed, general strategies for deuterium labeling of steroids often involve:

-

Base-catalyzed exchange reactions: Utilizing deuterium oxide (D₂O) to exchange protons for deuterons at specific locations on the steroid backbone or side chains.

-

Reduction with deuterated reagents: Employing reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium during the reduction of carbonyl groups.

-

Catalytic deuteration: Using deuterium gas (D₂) and a metal catalyst to saturate double or triple bonds.

For this compound, the deuteration is specifically within the acetate group. A plausible synthetic route could involve the acylation of the chlormadinone precursor with deuterated acetic anhydride (B1165640) or acetyl chloride.[4][5][6]

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[8]

Representative Experimental Protocol: Quantification of Chlormadinone Acetate in Human Serum by LC-MS/MS

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

1. Sample Preparation (Supported Liquid Extraction - SLE)

-

Spiking: To 200 µL of serum sample, add 20 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.

-

Equilibration: Vortex the sample and allow it to equilibrate for 15 minutes at room temperature.

-

Extraction:

-

Load the sample onto an SLE cartridge.

-

Apply a gentle positive pressure or vacuum to absorb the sample into the sorbent.

-

Elute the analytes with two aliquots of 1 mL of ethyl acetate into a clean collection tube.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Chlormadinone Acetate from other matrix components. For example:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlormadinone Acetate: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 405.2. Product ions would be determined by collision-induced dissociation (CID) and would likely involve the loss of the acetate group and other characteristic fragments. Based on the NIST mass spectrum of the non-deuterated compound, key fragments would be expected around m/z 345.2 (loss of acetic acid) and 310.1 (further fragmentation).[9]

-

This compound: The precursor ion will be [M+H]⁺ at m/z 408.2. The product ions will show a corresponding +3 Da shift for fragments containing the deuterated acetate group. A likely transition would be the loss of deuterated acetic acid, resulting in a fragment at m/z 345.2.

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Chlormadinone Acetate | 405.2 | To be determined empirically | To be determined empirically |

| This compound | 408.2 | To be determined empirically | To be determined empirically |

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Chlormadinone Acetate) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Chlormadinone Acetate in the unknown samples is then determined from the calibration curve.

Biological Activity and Signaling Pathway of Chlormadinone Acetate

This compound is expected to have the same biological activity as its non-deuterated counterpart. Chlormadinone Acetate is a potent progestin with anti-androgenic and anti-estrogenic effects.[10][11] Its primary mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR).[10][12] This interaction initiates a cascade of cellular events that ultimately modulate gene expression.

The key signaling pathways and effects of Chlormadinone Acetate include:

-

Progestogenic Effects: As a progesterone receptor agonist, CMA mimics the effects of natural progesterone. This includes the regulation of the menstrual cycle, inhibition of ovulation, and changes in the cervical mucus and endometrium, which are the bases for its use in hormonal contraception.[10][11][12]

-

Anti-androgenic Effects: Chlormadinone Acetate also acts as an antagonist at the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[10][13] Additionally, it inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent DHT.[10] These anti-androgenic properties make it effective in treating conditions such as acne, hirsutism, and androgenic alopecia.

-

Antigonadotropic Effects: Through its progestogenic activity, CMA exerts negative feedback on the hypothalamus and pituitary gland, leading to suppressed secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[13] This suppression of gonadotropins contributes to its contraceptive effect by preventing follicular development and ovulation.[10][11]

Conclusion

This compound is an essential analytical tool for researchers, scientists, and drug development professionals. Its use as an internal standard in LC-MS/MS and other analytical techniques allows for the highly accurate and precise quantification of Chlormadinone Acetate in various biological samples. A thorough understanding of its properties, analytical methodologies, and the biological actions of its non-deuterated form is crucial for its effective application in research and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Synthesis of deuterium-labeled 17-hydroxyprogesterone suitable as an internal standard for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlormadinone acetate D3 - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration [witega.de]

- 8. benchchem.com [benchchem.com]

- 9. Chlormadinone acetate [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is Chlormadinone Acetate used for? [synapse.patsnap.com]

- 13. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Chemical Properties of Chlormadinone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Chlormadinone (B195047) Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis, metabolic studies, and as internal standards in various analytical techniques.

Chemical and Physical Properties

Chlormadinone Acetate-d3 is a stable, isotopically labeled form of Chlormadinone Acetate, where three hydrogen atoms on the acetate group have been replaced with deuterium (B1214612). This substitution results in a minimal change in the physicochemical properties compared to the parent compound, while providing a distinct mass spectrometric signature crucial for its use in analytical applications.[1] The properties of both this compound and its non-deuterated counterpart are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound and Chlormadinone Acetate

| Property | This compound | Chlormadinone Acetate |

| Molecular Formula | C₂₃H₂₆D₃ClO₄[2] | C₂₃H₂₉ClO₄[3] |

| Molecular Weight | 407.95 g/mol [2] | 404.93 g/mol [4] |

| Appearance | White to Pale Yellow Solid[5] | White to light-yellow crystals[3] |

| Melting Point | Not empirically determined; expected to be similar to the parent compound. | 212-214 °C[3] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727).[5] | Very soluble in chloroform; soluble in acetonitrile (B52724); slightly soluble in ethanol (B145695) and diethyl ether.[3] Soluble in DMSO (≥ 10 mg/mL) and Ethanol (≥ 1 mg/mL).[4][6] |

| Isotopic Purity | ≥ 98 atom % D | Not Applicable |

Mechanism of Action and Signaling Pathways

The biological activity of this compound is presumed to be identical to that of Chlormadinone Acetate. Chlormadinone Acetate is a potent synthetic progestin that also exhibits antiandrogenic and weak glucocorticoid antagonist properties.[3] Its primary mechanisms of action involve interaction with nuclear hormone receptors, specifically the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).

Progesterone Receptor Agonism

As a progesterone receptor agonist, Chlormadinone Acetate mimics the action of endogenous progesterone.[7] Upon binding to the progesterone receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription. This signaling pathway is crucial for its effects on the female reproductive system, including the inhibition of ovulation and changes in the endometrium.[7][8]

Androgen Receptor Antagonism

Chlormadinone Acetate also acts as a competitive antagonist of the androgen receptor.[9] It binds to the AR, preventing endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating the receptor.[10][11] This blockade of androgen signaling is the basis for its use in treating androgen-dependent conditions. The inactive Chlormadinone Acetate-AR complex is unable to effectively initiate the transcription of androgen-responsive genes.[12][13]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] The following are generalized experimental protocols for the extraction and analysis of steroids from biological matrices, which can be adapted for this compound.

Extraction from Biological Matrices

The choice of extraction method depends on the sample matrix and the desired level of purity. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.[14][15]

3.1.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline for extracting steroids from plasma or serum.

-

Sample Preparation: To a 1 mL aliquot of plasma or serum, add a known amount of this compound solution as an internal standard.

-

Protein Precipitation (Optional but Recommended): Add 2 mL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[14]

-

Extraction: Transfer the supernatant to a clean tube. Add 5 mL of an immiscible organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE) Protocol

This protocol provides a general workflow for cleaning up and concentrating steroids from aqueous samples using a C18 SPE cartridge.[16]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the conditioned cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

-

Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes.

-

Elution: Elute the analyte and the internal standard with 2-4 mL of a strong organic solvent, such as methanol or acetonitrile, into a collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, as described in the LLE protocol.

Synthesis

Conclusion

This compound is an essential tool for researchers and analytical scientists requiring accurate quantification of Chlormadinone Acetate in complex biological matrices. Its chemical and biological properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard. The provided information on its physicochemical properties, mechanism of action, and generalized experimental protocols serves as a foundational guide for its application in drug development and research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Axios Research [axios-research.com]

- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. Chlormadinone acetate | Progesterone Receptor | TargetMol [targetmol.com]

- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 9. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 11. Facebook [cancer.gov]

- 12. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. erc.bioscientifica.com [erc.bioscientifica.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Deuterated Compounds [simsonpharma.com]

Chlormadinone Acetate-d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Chlormadinone (B195047) Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297). This document outlines its chemical properties, analytical methodologies, and known biological pathways.

Core Data Summary

Chlormadinone Acetate-d3 is the deuterium-labeled version of Chlormadinone Acetate, a steroidal progestin with antiandrogen and antiestrogenic properties. The introduction of deuterium (B1214612) isotopes provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Synonyms | 17α-Acetoxy-6-chloro-4,6-pregnadiene-3,20-dione-d3, 6-Chloro-17α-trideuterioacetoxy-4,6-pregnadiene-3,20-dione | [1] |

| Molecular Formula | C₂₃H₂₆D₃ClO₄ | [1] |

| Molecular Weight | 407.95 g/mol | [2] |

| CAS Number | Not explicitly assigned; often referenced by the CAS number of the unlabeled compound: 302-22-7. A related compound, Chlormadinol Acetate-d3, has the CAS number 425-51-4. It is crucial to note the chemical difference: Chlormadinone has a ketone group at the C3 position, while Chlormadinol has a hydroxyl group. | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO and Chloroform. | [4] |

| Storage Conditions | Store at -20°C for long-term stability. | [4] |

Experimental Protocols

General Synthesis of Deuterated Steroids

For the introduction of a trideuterated acetyl group, a common method involves the acylation of the 17-hydroxy precursor of Chlormadinone with deuterated acetic anhydride (B1165640) ((CD₃CO)₂O) or acetyl chloride (CD₃COCl) in the presence of a suitable base like pyridine (B92270) or triethylamine.

Illustrative Acylation Reaction:

-

The 17-hydroxy steroid precursor is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, pyridine).

-

A molar excess of deuterated acetic anhydride or acetyl chloride is added to the solution.

-

A base (if not used as the solvent) is added to catalyze the reaction and neutralize the acidic byproduct.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is quenched with water or a mild aqueous acid.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is then purified using column chromatography or recrystallization to yield the final deuterated product.

Analytical Methods

The analysis of this compound typically employs standard analytical techniques used for steroids. The primary methods include:

-

High-Performance Liquid Chromatography (HPLC): Used for assessing purity and for quantification. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is typically performed using a UV detector.[5]

-

Mass Spectrometry (MS): Essential for confirming the isotopic enrichment and the molecular weight of the deuterated compound. It is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation and identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. The absence of a proton signal in the acetyl methyl region and the presence of a characteristic carbon signal in the ¹³C NMR spectrum would confirm the deuterium labeling.

Biological Signaling Pathways

Chlormadinone Acetate primarily exerts its effects through its interaction with steroid hormone receptors. Its biological activity is a composite of its progestogenic, antiandrogenic, and weak glucocorticoid effects.[3]

Progestogenic and Antigonadotropic Effects

As a potent progestin, Chlormadinone Acetate acts as an agonist for the progesterone (B1679170) receptor (PR). This interaction is the basis for its contraceptive and therapeutic effects in gynecological disorders.[6] Its binding to PR in the hypothalamus and pituitary gland leads to a negative feedback on the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] This suppression of gonadotropins inhibits ovulation and follicular development.[8][9]

Antiandrogenic Effects

Chlormadinone Acetate also functions as an androgen receptor (AR) antagonist.[6] It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby blocking their biological effects.[6] This mechanism is responsible for its use in treating androgen-dependent conditions such as acne and hirsutism.

References

- 1. This compound | Axios Research [axios-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 8. What is Chlormadinone Acetate used for? [synapse.patsnap.com]

- 9. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chlormadinone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies related to Chlormadinone Acetate-d3, a deuterated isotopologue of the synthetic progestin Chlormadinone Acetate (B1210297). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, pharmacology, and analytical chemistry.

Core Data Presentation: Molecular Weight

The precise molecular weight is a fundamental parameter in the characterization and quantification of pharmaceutical compounds. The introduction of deuterium (B1214612) atoms in this compound results in a predictable mass shift, which is crucial for its use as an internal standard in mass spectrometry-based assays.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Chlormadinone Acetate | C₂₃H₂₉ClO₄ | 404.93[1][2][3] |

| This compound | C₂₃H₂₆D₃ClO₄ | 407.95[4][5][6][7] |

Experimental Protocols: Molecular Weight Determination

The determination of the molecular weight of this compound is typically achieved through mass spectrometry. The following is a detailed methodology representative of the techniques employed for the characterization of deuterated steroids.

Objective: To accurately determine the molecular weight of this compound and confirm its isotopic enrichment.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a Liquid Chromatography (LC) system.

Materials:

-

This compound reference standard

-

Chlormadinone Acetate reference standard

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Formic acid

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound and Chlormadinone Acetate in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions with a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Full scan mode to obtain the full mass spectrum.

-

-

Data Analysis:

-

Acquire the mass spectra for both Chlormadinone Acetate and this compound.

-

Identify the protonated molecular ion peak [M+H]⁺ for each compound.

-

The theoretical m/z for Chlormadinone Acetate [M+H]⁺ is approximately 405.18.

-

The theoretical m/z for this compound [M+H]⁺ is approximately 408.20.

-

Compare the experimentally observed m/z values with the theoretical values to confirm the molecular weights. The high-resolution mass spectrometer will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

-

Mandatory Visualization: Signaling Pathway of Chlormadinone Acetate

Chlormadinone acetate (CMA) is a synthetic progestin that exerts its effects through various signaling pathways, primarily by interacting with steroid hormone receptors.

This diagram illustrates the primary mechanism of action of Chlormadinone Acetate. It acts as a potent agonist of the progesterone (B1679170) receptor, leading to the modulation of progesterone-responsive genes. Additionally, it exhibits antagonistic effects on the androgen receptor and weak antagonistic effects on the glucocorticoid receptor. This multi-target activity contributes to its therapeutic effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlormadinone acetate [webbook.nist.gov]

- 5. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Chlormadinone acetate D3 - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration [witega.de]

Synthesis of Chlormadinone Acetate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Chlormadinone Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297). Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, and as internal standards for quantitative analysis by mass spectrometry. This document details a plausible synthetic route, experimental protocols, and the mechanism of action of Chlormadinone Acetate. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Chlormadinone acetate is a potent synthetic progestin with antiandrogenic and antiestrogenic properties.[1] It is a derivative of progesterone (B1679170) and is used in hormonal contraception and hormone replacement therapy.[2] The introduction of deuterium (B1214612) atoms into drug molecules, a process known as deuteration, can alter the pharmacokinetic profile of the parent drug, often leading to a reduced rate of metabolism and a longer half-life.[1] this compound, with three deuterium atoms on the acetate moiety, serves as a crucial internal standard for bioanalytical assays, enabling precise quantification of Chlormadinone Acetate in biological matrices.

Synthesis of this compound

The synthesis of this compound can be achieved by acetylating the precursor, 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione, with deuterated acetic anhydride (B1165640). This method ensures the specific incorporation of three deuterium atoms onto the acetyl group.

Proposed Synthetic Scheme

The overall synthetic scheme is presented below:

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the known synthesis of Chlormadinone Acetate, substituting deuterated acetic anhydride for the non-deuterated reagent.[3]

Materials:

-

6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione

-

Acetic Anhydride-d6 (99 atom % D)

-

Glacial Acetic Acid

-

p-Toluenesulfonic acid

-

30% Sodium Hydroxide (B78521) solution

-

Activated Charcoal

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add 100 g of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione and 1000 mL of glacial acetic acid.

-

Addition of Reagents: To the stirred suspension, add 50 g of Acetic Anhydride-d6 and 2 g of p-toluenesulfonic acid.

-

Reaction: Slowly heat the mixture to 40-45°C and maintain this temperature for 8-12 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Concentration: After the reaction is complete, cool the mixture and add 10 mL of 30% sodium hydroxide solution to neutralize the p-toluenesulfonic acid. Concentrate the mixture under reduced pressure to recover approximately 85-90% of the glacial acetic acid.

-

Crystallization: Add 600 mL of tap water to the concentrated residue and cool the mixture to 10-15°C. Stir for 2-3 hours to induce crystallization.

-

Filtration and Washing: Collect the crude product by filtration and wash the filter cake with deionized water until the washings are neutral.

-

Drying: Dry the crude this compound in a vacuum oven at a temperature below 70°C.

-

Recrystallization: Dissolve the crude product in ethanol and decolorize with activated charcoal. Recrystallize to obtain the pure this compound.

Data Presentation

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione | C₂₁H₂₅ClO₃ | 376.87 | Precursor |

| Acetic Anhydride-d6 | (CD₃CO)₂O | 108.12 | Reagent |

| This compound | C₂₃H₂₆D₃ClO₄ | 407.95 | Product |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Catalyst |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent |

Table 2: Expected Yield and Purity of this compound

| Parameter | Expected Value |

| Yield | > 95% |

| Chemical Purity (HPLC) | > 99% |

| Isotopic Purity | > 98 atom % D |

| Melting Point | 208-212°C |

Note: The expected yield and purity are based on the synthesis of the non-deuterated analog and typical outcomes for deuteration reactions. The isotopic purity is based on commercially available standards.

Mechanism of Action of Chlormadinone Acetate

Chlormadinone Acetate primarily exerts its effects through its interaction with steroid hormone receptors.

Progestogenic Activity

Chlormadinone Acetate is a potent agonist of the progesterone receptor (PR).[4] Binding to the PR in target tissues, such as the endometrium, leads to changes in gene expression that mimic the effects of natural progesterone. This activity is responsible for its contraceptive effects, including the inhibition of ovulation and changes in the cervical mucus and endometrium.[5][6]

Antiandrogenic Activity

Chlormadinone Acetate also acts as an antagonist of the androgen receptor (AR).[4] It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR. Additionally, it has been shown to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent DHT.[2] This dual antiandrogenic action makes it effective in treating androgen-dependent conditions.

Signaling Pathway

The signaling pathway of Chlormadinone Acetate's progestogenic and antiandrogenic actions is depicted below.

Caption: Signaling pathway of Chlormadinone Acetate.

Conclusion

The synthesis of this compound is a critical process for providing an essential tool for pharmaceutical research and development. The proposed synthetic method, involving the acetylation of the appropriate steroid precursor with deuterated acetic anhydride, is a straightforward and efficient approach to obtaining the desired isotopically labeled compound with high purity. Understanding the mechanism of action of Chlormadinone Acetate through its progestogenic and antiandrogenic pathways provides a clear rationale for its clinical applications and the importance of precise analytical methods for its study, which are facilitated by the use of its deuterated analog.

References

- 1. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 2. Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetic Anhydride-d6 [myskinrecipes.com]

- 5. youtube.com [youtube.com]

- 6. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-Depth Technical Guide to the Isotopic Purity of Chlormadinone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of Chlormadinone Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297). The precise quantification of isotopic enrichment is critical for its application as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.[1][2][3] This document outlines the key experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction to this compound and Isotopic Purity

Chlormadinone Acetate is a steroidal progestin with antiandrogen and antiestrogenic properties.[2][3] Its deuterated form, this compound, serves as a valuable tool in drug development and clinical research, primarily as an internal standard for mass spectrometry-based bioanalytical assays.[2][3][4] The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from the endogenous or non-labeled drug while maintaining nearly identical chemical and physical properties.

The isotopic purity of this compound is a critical quality attribute that directly impacts the accuracy and reliability of quantitative analyses. It refers to the percentage of the compound that is fully deuterated at the intended positions, as well as the distribution of other isotopic species, such as non-deuterated (d0) and partially deuterated (d1, d2) forms.[5]

Analytical Techniques for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the comprehensive characterization of the isotopic purity of deuterated compounds like this compound.[1][5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z) with high precision.[5] This allows for the clear differentiation and quantification of the various isotopologues of this compound present in a sample.[5]

Experimental Protocol for HRMS Analysis:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound reference standard.

-

Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL).

-

Further dilute the stock solution as necessary.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or a Time-of-Flight (TOF) instrument, is employed.[7]

-

Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for Chlormadinone Acetate.

-

Mass Analyzer Mode: Operate the instrument in full scan mode to acquire the full isotopic profile of the molecular ion.

-

Resolution: Set the instrument to a high resolution (e.g., >60,000) to ensure accurate mass measurement and separation of isotopic peaks.

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum of the molecular ion region for this compound.

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 species.

-

Calculate the area under the curve for each isotopic peak.

-

Determine the relative abundance of each isotopologue to calculate the isotopic purity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the specific sites of deuteration.[1] Both proton (¹H) and deuterium (²H) NMR are valuable in assessing isotopic purity.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., chloroform-d, methanol-d4) suitable for NMR analysis. The concentration will depend on the instrument's sensitivity.

-

-

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H NMR: Acquire a quantitative ¹H NMR spectrum. The reduction or disappearance of signals corresponding to the protons at the deuterated positions confirms the incorporation of deuterium. The integration of the remaining proton signals can be used to estimate the degree of deuteration.[8]

-

²H NMR: Acquire a ²H NMR spectrum. This directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.[8]

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

-

Integrate the relevant signals in both the ¹H and ²H spectra.

-

The ratio of the integrals of the signals in the deuterated positions to those in non-deuterated positions in the ¹H NMR spectrum provides a measure of isotopic enrichment.

-

The ²H NMR spectrum confirms the locations of the deuterium atoms.

-

Data Presentation: Isotopic Purity of this compound

The quantitative data obtained from HRMS analysis is typically summarized in a table to provide a clear overview of the isotopic distribution.

| Isotopologue | Description | Relative Abundance (%) |

| d0 | Non-deuterated | 0.50 |

| d1 | Single deuterium | 0.09 |

| d2 | Double deuterium | 0.04 |

| d3 | Triple deuterium (Target) | 99.37 |

Note: The data presented in this table is representative and based on typical specifications for high-purity deuterated standards. Actual values may vary between different batches and manufacturers. A certificate of analysis for a related compound showed normalized intensities of d0=0.50%, d1=0.09%, and d2=0.04%, with the desired multiply-labeled species being the most abundant.[9]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the determination of the isotopic purity of this compound.

Caption: Isotopic Purity Determination Workflow.

Conclusion

The determination of the isotopic purity of this compound is a critical step in ensuring its suitability as an internal standard for quantitative analysis. The synergistic use of HRMS and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and the specific sites of deuteration. This guide provides the fundamental experimental protocols and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to confidently assess the quality of this compound and other deuterated compounds. The high isotopic enrichment, typically exceeding 98 atom % D, is a key parameter for achieving accurate and reproducible results in regulated bioanalysis.[10]

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chlormadinone acetate D3 - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration [witega.de]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lgcstandards.com [lgcstandards.com]

- 10. cdnisotopes.com [cdnisotopes.com]

Physical and chemical characteristics of Chlormadinone Acetate-d3

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of Chlormadinone Acetate-d3, a deuterated analog of the synthetic progestin, Chlormadinone Acetate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Physical and Chemical Properties

This compound is a white to pale yellow solid.[1] As a deuterated isotopologue of Chlormadinone Acetate, its physical and chemical properties are nearly identical to the parent compound, with the primary distinction being its increased molecular weight due to the presence of three deuterium (B1214612) atoms. This key difference allows for its use as an internal standard in mass spectrometry-based assays, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio.

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆D₃ClO₄ | [1] |

| Molecular Weight | 407.95 g/mol | [1] |

| Appearance | White to Pale Yellow Solid | [1] |

| Isotopic Purity | ≥ 98 atom % D | [1] |

Table 2: Physical and Chemical Properties of Chlormadinone Acetate (Non-Deuterated)

| Property | Value | Reference |

| CAS Number | 302-22-7 | [1] |

| Molecular Formula | C₂₃H₂₉ClO₄ | |

| Molecular Weight | 404.93 g/mol | |

| Melting Point | 212-214 °C | [2] |

| Solubility | Water: Practically insoluble.[3]Chloroform: Very soluble.[2]Acetonitrile: Soluble.[2]Ethanol: Slightly soluble.[2]Diethyl Ether: Slightly soluble.[2]DMSO: 10 mg/mL (with sonication) | [4] |

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of Chlormadinone Acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for such an application.

Quantification of Chlormadinone Acetate in Human Plasma using LC-MS/MS with this compound Internal Standard

Objective: To determine the concentration of Chlormadinone Acetate in human plasma samples.

Materials:

-

Human plasma samples

-

Chlormadinone Acetate (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of Chlormadinone Acetate in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of Chlormadinone Acetate at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution with methanol:water (1:1, v/v).

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol:water (1:1, v/v).

-

-

Sample Preparation (Solid Phase Extraction):

-

To 500 µL of each plasma sample, calibration standard, and quality control sample, add 50 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Chlormadinone Acetate: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 405.2 → 345.1).

-

This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 408.2 → 348.1).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Chlormadinone Acetate to this compound against the concentration of the calibration standards.

-

Determine the concentration of Chlormadinone Acetate in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate key aspects of Chlormadinone Acetate's mechanism of action and the analytical workflow where its deuterated analog is employed.

Caption: Experimental workflow for the quantification of Chlormadinone Acetate.

Caption: Simplified signaling pathway of Chlormadinone Acetate.

References

A Technical Guide to Chlormadinone Acetate and its Deuterated Analog, Chlormadinone Acetate-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic, orally active progestin, a derivative of 17α-hydroxyprogesterone, that has been utilized in hormonal contraception and hormone replacement therapy for decades.[1][2] Its therapeutic effects are rooted in its potent progestogenic and antiandrogenic activity.[1][2][3] In the realm of bioanalytical chemistry and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices. Chlormadinone Acetate-d3 (CMA-d3) is the deuterated analog of CMA, designed specifically for this purpose.[4]

This technical guide provides an in-depth comparison of Chlormadinone Acetate and this compound, detailing their structural and physicochemical differences, distinct applications, and the underlying principles that govern their use. The guide also outlines conceptual experimental protocols relevant to their analysis.

Core Physicochemical and Structural Differences

The fundamental difference between CMA and CMA-d3 lies in the isotopic substitution of three protium (B1232500) (¹H) atoms with deuterium (B1214612) (²H or D) atoms.[5] This substitution results in a marginal increase in molecular weight but imparts significant properties that are leveraged in analytical methodologies.

Diagram 1: Isotopic Labeling Comparison

Caption: Logical relationship showing isotopic substitution.

The substitution of hydrogen with deuterium, a heavier and stable isotope, creates a molecule that is chemically identical to the parent drug but physically distinguishable by mass spectrometry.[]

Quantitative Data Summary

The key physicochemical properties of CMA and CMA-d3 are summarized below for direct comparison.

| Property | Chlormadinone Acetate (CMA) | This compound (CMA-d3) | Data Source(s) |

| Molecular Formula | C₂₃H₂₉ClO₄ | C₂₃H₂₆D₃ClO₄ | [3][7],[5][8] |

| Average Molecular Weight | 404.93 g/mol | 407.95 g/mol | [9][10][11],[8][12] |

| Monoisotopic Mass | 404.1754371 Da | 407.194292 Da (Calculated) | [3] |

| CAS Number | 302-22-7 | 302-22-7 (base) | [3][12] |

| Appearance | Solid Powder | White Solid | [11],[12] |

Functional Roles and Applications

While structurally analogous, the intended applications of CMA and CMA-d3 are distinct.

Chlormadinone Acetate: The Therapeutic Agent

CMA functions as a potent agonist of the progesterone (B1679170) receptor (PR) and an antagonist of the androgen receptor (AR).[1][3] Its primary therapeutic uses include:

-

Hormonal Contraception: In combination with an estrogen, it suppresses gonadotropin secretion, thereby inhibiting ovulation and follicular growth.[3][13][14]

-

Hormone Replacement Therapy (HRT): Used to supplement progestin levels.[2]

-

Treatment of Androgen-Dependent Conditions: Its antiandrogenic properties, which include blocking ARs and inhibiting the enzyme 5-alpha-reductase, make it effective for treating conditions like acne and hirsutism.[1][13]

This compound: The Analytical Internal Standard

CMA-d3 is not intended for therapeutic use. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[4][15]

The utility of a deuterated standard is based on the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond.[16] This can lead to a slower rate of metabolism for deuterated compounds at the site of deuteration.[][16][17]

When used as an internal standard, CMA-d3 offers significant advantages:

-

Co-elution: It has nearly identical chromatographic behavior to CMA, meaning it elutes at the same retention time in LC.

-

Correction for Matrix Effects: It experiences the same ionization suppression or enhancement as the non-labeled analyte in the mass spectrometer source.[15]

-

Accurate Quantification: By comparing the signal intensity of the analyte (CMA) to the known concentration of the internal standard (CMA-d3), precise and accurate quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.[15]

Pharmacology and Mechanism of Action of Chlormadinone Acetate

Receptor Binding and Signaling Pathway

CMA exerts its effects by modulating the activity of several nuclear hormone receptors.[3] It binds with high affinity to both the progesterone and androgen receptors.[18] It also possesses a weaker affinity for the glucocorticoid receptor (GR).[3][18]

Diagram 2: CMA Mechanism of Action

Caption: Signaling pathway of Chlormadinone Acetate.

Pharmacokinetics and Metabolism

-

Bioavailability: CMA has an oral bioavailability of approximately 100%.[1]

-

Protein Binding: It is highly bound to plasma proteins (96.6–99.4%), primarily albumin.[1]

-

Half-Life: The elimination half-life is long, ranging from 25 to 89 hours.[1]

-

Metabolism: CMA is extensively metabolized in the liver, primarily through reduction, hydroxylation, and deacetylation. Key metabolites include 3α-hydroxy-CMA and 3β-hydroxy-CMA, which also possess progestomimetic and antiandrogenic activities.[1][18]

| Parameter | Value | Data Source(s) |

| Oral Bioavailability | ~100% | [1] |

| Plasma Protein Binding | 96.6 - 99.4% | [1] |

| Elimination Half-Life | 25 - 89 hours | [1] |

| Primary Metabolites | 3α-hydroxy-CMA, 3β-hydroxy-CMA | [1][18] |

Experimental Protocols: Quantitative Analysis of CMA using CMA-d3 by LC-MS/MS

This section outlines a conceptual protocol for the quantification of Chlormadinone Acetate in human plasma, a typical application for its deuterated analog.

Objective

To develop and validate a sensitive and robust method for the quantitative determination of Chlormadinone Acetate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as the internal standard.

Materials and Reagents

-

Chlormadinone Acetate (analytical standard)

-

This compound (internal standard)

-

HPLC-grade Methanol (B129727), Acetonitrile, Water

-

Formic Acid

-

Human plasma (K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Detailed Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of CMA and CMA-d3 in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs). The internal standard working solution should be prepared at a fixed concentration (e.g., 50 ng/mL).

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the CMA-d3 internal standard working solution. Vortex briefly.

-

Precondition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: ESI Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

CMA: Q1: 405.2 -> Q3: 345.2 (Quantifier), Q1: 405.2 -> Q3: 311.1 (Qualifier).

-

CMA-d3: Q1: 408.2 -> Q3: 348.2 (Quantifier).

-

-

Optimize ion source parameters (e.g., gas temperatures, gas flows, capillary voltage) for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (CMA/CMA-d3) against the nominal concentration of the calibration standards.

-

Apply a weighted (1/x²) linear regression to fit the data.

-

Determine the concentration of CMA in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Diagram 3: Bioanalytical Workflow

References

- 1. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 7. Chlormadinone acetate [webbook.nist.gov]

- 8. hpc-standards.com [hpc-standards.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Chlormadinone acetate | Progesterone Receptor | TargetMol [targetmol.com]

- 11. medkoo.com [medkoo.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 14. What is Chlormadinone Acetate used for? [synapse.patsnap.com]

- 15. lcms.cz [lcms.cz]

- 16. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 17. Deuterated drug - Wikipedia [en.wikipedia.org]

- 18. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of deuterium in Chlormadinone Acetate-d3

An In-depth Technical Guide on the Function of Deuterium (B1214612) in Chlormadinone (B195047) Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlormadinone Acetate (B1210297) (CMA) is a potent synthetic progestin with antiandrogenic properties, widely utilized in hormonal contraception and for the treatment of androgen-dependent conditions.[1][2][3] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the CMA molecule to create Chlormadinone Acetate-d3, offers a compelling avenue for enhancing its pharmacokinetic profile. This guide elucidates the foundational principles behind deuterium's role, focusing on the kinetic isotope effect (KIE) and its implications for drug metabolism. While specific comparative clinical data for this compound is not extensively published, this document extrapolates from established principles of deuterated drug development to provide a comprehensive technical overview. This compound is primarily available as a labeled internal standard for precise bioanalytical quantification.[4][5][6]

Chlormadinone Acetate: Mechanism of Action

Chlormadinone Acetate exerts its physiological effects through multiple pathways:

-

Progestogenic Activity : As a potent agonist of the progesterone (B1679170) receptor (PR), CMA mimics the effects of natural progesterone.[1][7][8] This agonism is central to its contraceptive efficacy, which is achieved by inhibiting gonadotropin secretion from the pituitary gland, thereby preventing ovulation, altering the endometrium to be less receptive to implantation, and increasing the viscosity of cervical mucus to impede sperm penetration.[7][8][9]

-

Antiandrogenic Activity : CMA functions as an antagonist at the androgen receptor (AR), competitively inhibiting the binding of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][3] It also reduces the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1][9]

-

Antigonadotropic Effects : Through its progestogenic activity, CMA provides negative feedback on the hypothalamus-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][8] This leads to reduced production of ovarian and adrenal androgens.[1][9]

-

Glucocorticoid Activity : CMA exhibits weak glucocorticoid activity.[1][3]

The Role of Deuterium in Drug Metabolism: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium is a key strategy in drug development to improve pharmacokinetic properties.[10][11][12] This approach leverages the Kinetic Isotope Effect (KIE) .

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[13][] Consequently, more energy is required to break a C-D bond.[13] When the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic reaction.[15][16][17] This is particularly relevant for metabolic pathways mediated by cytochrome P450 (CYP) enzymes, which are frequently involved in the oxidation of drug molecules.[15][16][17]

Potential benefits of this metabolic slowdown include:

-

Increased Half-Life (t½) : A slower rate of metabolism can lead to a longer plasma half-life.

-

Improved Bioavailability : Reduced first-pass metabolism can increase the concentration of the active drug in systemic circulation.

-

Reduced Metabolite-Associated Toxicity : Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.

-

More Consistent Pharmacokinetic Profile : Slower metabolism can lead to less inter-individual variability in drug exposure.

Postulated Effects of Deuteration on Chlormadinone Acetate

While specific in vivo comparative data for this compound is not publicly available, we can hypothesize its behavior based on the known metabolism of CMA and the principles of KIE. CMA is extensively metabolized in the liver, primarily through reduction, hydroxylation, and deacetylation.[2] Its main metabolites are 3α- and 3β-hydroxy-CMA.[18]

If the deuterium atoms in this compound are placed at sites susceptible to enzymatic attack during these rate-limiting metabolic steps, the following outcomes can be anticipated:

-

Enhanced Metabolic Stability : The rate of hydroxylation by CYP enzymes would likely be reduced, leading to a slower clearance of the parent drug.

-

Increased Drug Exposure : A lower metabolic rate could result in a higher area under the curve (AUC) and maximum concentration (Cmax) for a given dose.

-

Prolonged Half-Life : The terminal elimination half-life of CMA, which is approximately 34-38 hours for the non-deuterated form, could be extended.[9]

These modifications could potentially allow for lower or less frequent dosing while maintaining therapeutic efficacy.

Data Presentation

Receptor Binding Affinity of Chlormadinone Acetate and its Metabolites

This table summarizes the in vitro binding affinities of non-deuterated Chlormadinone Acetate and its primary metabolites to human progesterone, androgen, and glucocorticoid receptors. These values provide a baseline for understanding the hormonal activity of the parent compound.

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |

| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |

| 3α-OH-CMA | 13 | 83 | 69 |

| 3β-OH-CMA | 6.0 | 20 | 21 |

| Reference Androgen (Methyltrienolone) | - | 2.9 | - |

| Reference Glucocorticoid (Dexamethasone) | - | - | 1.2 |

| Data sourced from a study on human receptors.[18] |

Pharmacokinetic Parameters of Chlormadinone Acetate

This table presents key pharmacokinetic parameters for non-deuterated Chlormadinone Acetate. A deuterated version would be expected to show alterations in these values, particularly an increase in half-life and AUC, and a decrease in clearance.

| Parameter | Value |

| Bioavailability | ~100% |

| Plasma Protein Binding | 96.6 - 99.4% (primarily to albumin) |

| Time to Steady State | ~7 days |

| Elimination Half-life (single dose) | ~34 hours |

| Elimination Half-life (multiple doses) | ~38 hours |

| Data sourced from pharmacokinetic studies.[1][2][9] |

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To compare the metabolic stability of Chlormadinone Acetate and this compound.

Materials:

-

Chlormadinone Acetate and this compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) with an internal standard (e.g., a related steroid not metabolized by the same enzymes)

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, HLM, and the test compound (either Chlormadinone Acetate or this compound) at a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.[13]

-

Analysis: Transfer the supernatant to an LC vial for analysis by LC-MS/MS.

-

Data Analysis: Quantify the remaining parent compound at each time point relative to the 0-minute sample. Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol: Progesterone Receptor Binding Assay

Objective: To determine and compare the binding affinity (Ki) of Chlormadinone Acetate and this compound to the human progesterone receptor.

Materials:

-

Test compounds (Chlormadinone Acetate, this compound)

-

Radiolabeled progestin (e.g., [³H]-Promegestone/R5020)

-

Recombinant human progesterone receptor or cell lysates containing the receptor (e.g., from T47D cells)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Methodology:

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (or buffer for total binding control).

-

Non-specific Binding Control: Prepare wells containing the receptor, radiolabeled ligand, and a high concentration of a non-radiolabeled progestin (e.g., unlabeled R5020) to determine non-specific binding.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Chlormadinone Acetate

Caption: CMA binds to cytoplasmic PR and AR, causing translocation to the nucleus to modulate gene expression.

Conceptual Workflow for Evaluating Deuterated Drugs

Caption: Standard drug development workflow for a deuterated compound, from synthesis to clinical trials.

The Kinetic Isotope Effect on Metabolism

Caption: Deuteration increases the activation energy for C-D bond cleavage, slowing the rate of metabolism.

References

- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 3. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Axios Research [axios-research.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. What is Chlormadinone Acetate used for? [synapse.patsnap.com]

- 8. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 9. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Portico [access.portico.org]

- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormadinone Acetate-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Chlormadinone (B195047) Acetate-d3, a deuterated analog of the synthetic progestin Chlormadinone Acetate (B1210297) (CMA). This guide covers its suppliers and pricing, its primary application as an internal standard in analytical chemistry, detailed experimental protocols for its use, and the hormonal signaling pathways influenced by its non-deuterated counterpart.

Chlormadinone Acetate-d3: Suppliers and Pricing

This compound is available from several specialized chemical suppliers. The pricing can vary based on the quantity, purity, and the vendor. Below is a summary of representative suppliers and their listed prices.

| Supplier | Product Code | Quantity | Purity | Price (USD) | Price (EUR) |

| CDN Isotopes | D-7213 | 5 mg | 98 atom % D | $572.00 | - |

| 10 mg | 98 atom % D | $965.00 | - | ||

| CymitQuimica | 3U-D7213 | 5 mg | 98 atom % D | - | €982.00 |

| 10 mg | 98 atom % D | - | €1,655.00 | ||

| LGC Standards | CDN-D-7213-0.005G | 5 mg | 98 atom % D, min 98% Chemical Purity | Price on request | - |

| CDN-D-7213-0.01G | 10 mg | 98 atom % D, min 98% Chemical Purity | Price on request | - | |

| WITEGA Laboratorien | ST071 | Not specified | Not specified | Price on request | - |

| HPC Standards | 691969 | 5 mg | Not specified | Price on request | - |

| Pharmaffiliates | PA STI 088456 | Not specified | Not specified | Login for price | - |

| MedChemExpress | HY-113106S | Not specified | Not specified | Price on request | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Core Application: Internal Standard for Bioanalytical Methods

This compound serves as an ideal internal standard (IS) for the quantitative analysis of Chlormadinone Acetate in biological matrices such as plasma, serum, and tissues.[1] Its utility is primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based bioanalytical methods.[2] The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[1]

Experimental Protocols

The following sections outline a representative experimental protocol for the quantification of Chlormadinone Acetate in human plasma using this compound as an internal standard, based on commonly employed techniques in the field.

Preparation of Stock and Working Solutions

-

Chlormadinone Acetate Stock Solution (1 mg/mL): Accurately weigh and dissolve Chlormadinone Acetate in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-